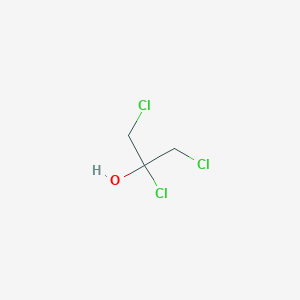

1,2,3-Trichloropropan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

116254-66-1 |

|---|---|

Molecular Formula |

C3H5Cl3O |

Molecular Weight |

163.43 g/mol |

IUPAC Name |

1,2,3-trichloropropan-2-ol |

InChI |

InChI=1S/C3H5Cl3O/c4-1-3(6,7)2-5/h7H,1-2H2 |

InChI Key |

WUGLLMGIZBHYAZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)(O)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Precursors

Synthetic Pathways to 1,2,3-Trichloropropane (B165214) (TCP)

1,2,3-Trichloropropane (TCP) is a synthetic chemical compound that can be produced through various chlorination reactions. Historically, it has been used as a solvent and cleaning agent, but it is now primarily used as a chemical intermediate. nih.govepa.gov

One of the reported methods for producing 1,2,3-trichloropropane involves the direct chlorination of glycerol (B35011). nih.govcdc.goviarc.fr This transformation can be achieved using specific chlorinating agents that replace the hydroxyl groups of glycerol with chlorine atoms. Reagents such as thionyl chloride and phosphorus pentachloride are effective for this purpose. nih.govcdc.goviarc.fr A patented method describes the reaction of glycerol with an oxychlorine compound, such as phosphorus oxychloride or thionyl chloride, in the presence of a tertiary amine compound and an aromatic solvent to yield 1,2,3-trichloropropane. google.com

1,2,3-Trichloropropane can be synthesized from dichloropropanol (B8674427) isomers. nih.govcdc.gov Specifically, both 1,3-dichloro-2-propanol (B29581) and 2,3-dichloro-1-propanol (B139626) can be converted to TCP through reaction with phosphorus pentachloride. nih.goviarc.fr This process highlights the role of 1,3-dichloro-2-propanol as a direct chemical intermediate in the production of TCP. nih.govca.goviarc.fr

Significant quantities of 1,2,3-trichloropropane are generated as an unwanted byproduct during the large-scale production of other chlorinated chemicals. nih.govwikipedia.orgnih.gov Its formation is a notable issue in processes such as the synthesis of epichlorohydrin (B41342), where it is considered a waste product. nih.govacs.orgresearchgate.net TCP is also found as an impurity in soil fumigant products containing dichloropropene. nih.govnih.govusgs.gov The production of propylene (B89431) oxide, propylene chlorohydrin, and glycerol can also result in the co-generation of TCP. nih.govcdc.goviarc.fr

| Primary Chemical Product | Context of TCP Formation | Reference |

|---|---|---|

| Epichlorohydrin | Formed during the classical synthetic route from propylene. | nih.govacs.orgresearchgate.net |

| Dichloropropene | Present as an impurity in soil fumigant mixtures (e.g., D-D, Telone). | nih.govwikipedia.orgusgs.gov |

| Propylene Oxide | Generated as a byproduct in certain manufacturing pathways. | nih.govcdc.goviarc.fr |

| Glycerol | Can be a byproduct in specific glycerol production methods. | nih.govcdc.goviarc.fr |

| Propylene Chlorohydrin | An intermediate step where TCP can be co-produced. | nih.govcdc.gov |

Conversion from Dichloropropanols: The Role of 1,3-Dichloro-2-propanol (1,2,3-Trichloropropan-2-ol) in TCP Synthesis

Generation and Industrial Intermediacy of 1,3-Dichloro-2-propanol

1,3-Dichloro-2-propanol (also known as 1,3-DCP or α,γ-dichlorohydrin) is a significant industrial chemical, primarily serving as a precursor in the synthesis of other compounds like epichlorohydrin. nih.govca.goviarc.fr It is important to note that the name this compound is chemically incorrect for this compound.

1,3-Dichloro-2-propanol can be formed through the hydrolysis of epichlorohydrin, which is a major raw material in the chemical industry. nih.goviarc.fr This reaction can occur when epichlorohydrin is in an aqueous medium, particularly in the presence of chloride ions. ca.gov A continuous process for synthesizing 1,3-DCP involves the direct reaction of epichlorohydrin with hydrochloric acid. nih.goviarc.fr Due to this relationship, 1,3-DCP may be present as an impurity in epichlorohydrin and products derived from it. ca.gov

A primary industrial route for producing dichloropropanols is the hypochlorination of allyl chloride. nih.gov This process involves reacting allyl chloride with chlorine and water, which leads to the formation of a mixture of two isomers: 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. nih.goviarc.frgoogle.comrsc.org The reaction typically yields a higher proportion of the 2,3-isomer. nih.goviarc.fr

To mitigate the hazards and pollution associated with using chlorine gas, newer methods have been developed. researchgate.netrsc.org One such novel process utilizes hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) with a hollow titanium silicate (B1173343) zeolite catalyst to achieve high conversion of allyl chloride and high selectivity for dichloropropanols under milder conditions. researchgate.netrsc.org Another approach uses a microchemical system to improve mixing and reaction control, which can increase yield and selectivity while reducing waste. acs.orgacs.org

| Isomer | Approximate Ratio/Selectivity | Synthesis Method | Reference |

|---|---|---|---|

| 1,3-Dichloro-2-propanol | Approx. 3:7 | Conventional Hypochlorination | nih.goviarc.fr |

| 2,3-dichloro-1-propanol | |||

| 1,3-Dichloro-2-propanol | 87.8% | Cl₂-free process with H₂O₂/HCl and HTS zeolite catalyst | rsc.org |

| 2,3-dichloro-1-propanol | 1.7% |

Elucidation of Chemical Transformations and Reaction Mechanisms of 1,2,3 Trichloropropane Tcp

Abiotic Degradation Pathways and Reaction Kinetics

The environmental fate of 1,2,3-Trichloropropane (B165214) (TCP) is largely dictated by abiotic degradation processes, as it is highly resistant to natural biodegradation. These chemical transformation pathways, which include oxidation, reduction, and hydrolysis, proceed at vastly different rates and result in a diverse array of intermediate and final products. Understanding these mechanisms is critical for predicting the persistence and transport of TCP in subsurface environments.

In aerobic environments, the primary oxidative degradation pathway for TCP is initiated by reaction with hydroxyl radicals (•OH). These highly reactive species are naturally present in the atmosphere and can be generated in aquatic systems through various photochemical processes.

The reaction mechanism begins with the abstraction of a hydrogen atom from the TCP molecule by a hydroxyl radical. The C-H bond on the secondary carbon (C2) is weaker than the C-H bonds on the primary carbons (C1 and C3), making it the preferential site of attack.

C₃H₅Cl₃ + •OH → •C₃H₄Cl₃ + H₂O

The resulting carbon-centered radical (•C(CH₂Cl)₂Cl) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical undergoes a series of complex reactions, including elimination and rearrangement, leading to the formation of various oxygenated and chlorinated intermediates. Crucially, one of the key intermediates formed through this oxidative pathway is 1,2,3-Trichloropropan-2-ol . This occurs when the initial carbon-centered radical reacts with O₂ and subsequently H₂O, leading to the introduction of a hydroxyl group at the C2 position.

Research has identified several other significant intermediates, indicating a complex degradation cascade that ultimately leads to smaller, more oxidized compounds before potential mineralization.

| Intermediate Compound | Chemical Formula | Role / Formation Pathway |

|---|---|---|

| This compound | C₃H₅Cl₃O | Formed via the addition of a hydroxyl group to the C2 radical intermediate. |

| 2,3-Dichloropropenal | C₃H₂Cl₂O | Product of C-C bond cleavage and oxidation following initial H-abstraction. |

| 1,3-Dichloroacetone | C₃H₄Cl₂O | An oxygenated intermediate resulting from the rearrangement of peroxy radicals. |

| Dichloroacetic acid | C₂H₂Cl₂O₂ | A smaller, highly oxidized breakdown product from the cleavage of the TCP carbon backbone. |

| Chloroacetic acid | C₂H₃ClO₂ | A further degradation product indicating progressive dechlorination and oxidation. |

| Glyoxylic acid | C₂H₂O₃ | A non-chlorinated organic acid formed late in the oxidative pathway. |

Under anoxic or anaerobic conditions, such as those found in deep groundwater or saturated soils, reductive pathways become dominant. TCP can undergo two primary competing reductive transformations:

Beta-Elimination (Vicinal Dehalogenation): This is often the most significant pathway. It involves the removal of two chlorine atoms from adjacent carbon atoms (C1 and C2, or C2 and C3) to form a double bond. This reaction transforms TCP into 3-chloro-1-propene, more commonly known as allyl chloride. C₃H₅Cl₃ + 2e⁻ → C₃H₅Cl + 2Cl⁻

Reductive Dechlorination (Hydrogenolysis): This pathway involves the replacement of a single chlorine atom with a hydrogen atom. This process results in the formation of dichloropropanes, primarily 1,2-Dichloropropane (1,2-DCP) and 1,3-Dichloropropane (1,3-DCP).

The prevalence of one pathway over the other depends on the specific reductants present and the environmental matrix. The products of these initial steps, such as allyl chloride and dichloropropanes, are themselves contaminants that can undergo further, albeit typically slower, degradation to compounds like propene.

| Pathway | Mechanism | Primary Product(s) | Governing Conditions |

|---|---|---|---|

| Beta-Elimination | Simultaneous removal of two vicinal chlorine atoms with the formation of a C=C double bond. | 3-Chloro-1-propene (Allyl chloride) | Dominant in the presence of strong chemical reductants (e.g., zero-valent metals). |

| Reductive Dechlorination | Stepwise replacement of a chlorine atom with a hydrogen atom (hydrogenolysis). | 1,2-Dichloropropane, 1,3-Dichloropropane | Can occur abiotically with certain mineral species or via microbial pathways. |

1,2,3-Trichloropropane is exceptionally stable against hydrolysis, a key factor contributing to its persistence in groundwater. Hydrolysis involves the reaction with water (or hydroxide (B78521) ions) and can proceed via two mechanisms: substitution (replacement of a Cl atom with an OH group) or elimination (removal of HCl to form a double bond).

For TCP, both pathways are kinetically limited. The rate of hydrolysis is extremely slow under typical environmental conditions (neutral pH, ambient temperature), with estimated half-lives ranging from several decades to centuries. The reaction rate is influenced by:

Temperature: As with most chemical reactions, the rate of hydrolysis increases significantly with temperature, following the Arrhenius equation.

pH: The rate is substantially accelerated under strongly alkaline (high pH) conditions, where the hydroxide ion (OH⁻) acts as a more potent nucleophile than water. Under acidic to neutral conditions, the rate is minimal.

The primary product of hydrolysis under neutral conditions is 2,3-dichloro-1-propene (B165496) via elimination, while substitution to form dichloropropanols is a minor pathway.

| Condition | Effect on Hydrolysis Rate | Estimated Half-Life (t½) |

|---|---|---|

| Neutral pH (~7), Ambient Temp (~15-25°C) | Extremely slow | Decades to Centuries (>100 years) |

| High Temperature (>50°C) | Significantly increased | Years to Decades |

| High pH (>10) | Substantially accelerated | Months to Years |

Reductive Dechlorination and Beta-Elimination Pathways

Catalytic Systems for Enhanced Chemical Transformation

Given the slow natural attenuation of TCP, significant research has focused on developing catalytic systems to accelerate its degradation for environmental remediation purposes. These systems primarily enhance the reductive and oxidative pathways.

Zero-valent metals (ZVMs), particularly zero-valent iron (ZVI) and zero-valent zinc (ZVZ), are powerful reductants used in permeable reactive barriers (PRBs) and other in-situ remediation technologies. The metal acts as an electron donor, corroding in the process to provide electrons that drive the degradation of TCP.

The general mechanism for ZVI is: Fe⁰ → Fe²⁺ + 2e⁻

These electrons are transferred to the TCP molecule, dramatically accelerating the reductive pathways described in section 3.1.2. Research shows that beta-elimination is the overwhelmingly dominant pathway, rapidly converting TCP to allyl chloride. This is then followed by a slower reduction of allyl chloride to propene. The efficiency of ZVMs is significantly higher than natural abiotic reduction, reducing degradation times from decades to days or hours in laboratory and field applications. While ZVZ is generally more reactive than ZVI, its higher cost and the potential for zinc mobilization in water limit its widespread use compared to ZVI.

| Parameter | Zero-Valent Iron (ZVI) | Zero-Valent Zinc (ZVZ) |

|---|---|---|

| Reactivity | Highly effective, moderate reaction rate. | Very high reactivity, faster degradation rates than ZVI. |

| Major Products | 3-Chloro-1-propene (allyl chloride), followed by propene. | 3-Chloro-1-propene (allyl chloride), followed by propene. |

| Mechanism | Surface-mediated reductive dechlorination and beta-elimination. | Surface-mediated reductive dechlorination and beta-elimination. |

| Cost & Application | Low cost, widely used in permeable reactive barriers. | Higher cost, less common in large-scale applications. |

Advanced Oxidation Processes (AOPs) are engineered systems designed to generate a high flux of hydroxyl radicals (•OH) to rapidly and non-selectively degrade organic contaminants. Unlike reductive methods that produce chlorinated intermediates, the goal of AOPs is complete mineralization of TCP to carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).

The degradation mechanism follows the oxidative pathway outlined in section 3.1.1, but at a vastly accelerated rate. The high concentration of •OH ensures that the initial TCP molecule and all subsequent chlorinated intermediates (including this compound, dichloroacetic acid, etc.) are rapidly attacked and broken down. Common AOPs investigated for TCP treatment include:

Fenton and Photo-Fenton: Uses hydrogen peroxide (H₂O₂) and an iron catalyst (Fe²⁺), often enhanced with UV light, to generate •OH.

UV/H₂O₂: Uses ultraviolet light to cleave hydrogen peroxide into two •OH radicals.

Ozonation (O₃): Ozone can react directly with TCP or decompose in water to form •OH.

The effectiveness of AOPs depends heavily on process parameters such as pH, catalyst concentration, and oxidant dosage, which must be optimized for efficient and cost-effective treatment.

| AOP Method | Principle / Reactants | Key Advantage for TCP Treatment |

|---|---|---|

| Fenton / Photo-Fenton | H₂O₂ + Fe²⁺ (+ UV light) → •OH | High efficiency and can be operated under ambient conditions. |

| UV/H₂O₂ | H₂O₂ + UV light → 2 •OH | No metal sludge production, effective for clear water. |

| Ozonation | O₃ → •OH (in water) | Powerful oxidant that also acts as a disinfectant. |

Base-Catalyzed Elimination Reactions for Regioselective Product Formation

The reaction of 1,2,3-trichloropropane (TCP) with a base can proceed through elimination pathways, leading to the formation of various chlorinated propene isomers. The regioselectivity of these dehydrochlorination reactions is significantly influenced by the reaction conditions, including the nature of the base, solvent, temperature, and the presence of catalysts. These factors determine which proton is abstracted and which chloride is eliminated, thereby directing the formation of specific products.

Under alkaline conditions, base-catalyzed elimination is a prominent degradation pathway for TCP. acs.orgnih.gov The process typically follows an E2 (bimolecular elimination) mechanism, where a base removes a proton from a carbon atom adjacent to the carbon bearing a leaving group (a chloride atom in this case), leading to the formation of a double bond. Due to the structure of TCP, with chlorine atoms at the 1, 2, and 3 positions, different constitutional isomers of dichloropropene can be formed.

Detailed research has demonstrated that by carefully selecting the reaction parameters, it is possible to achieve a high degree of regioselectivity, favoring the formation of a specific isomer. For instance, the reaction of TCP with a dilute aqueous solution of a strong base like sodium hydroxide has been optimized to selectively produce 2,3-dichloroprop-1-ene. chemicke-listy.czresearchgate.net In this case, the base preferentially abstracts a proton from the C-1 position, followed by the elimination of the chloride from the C-2 position, or a proton from C-3 and elimination of chloride from C-2. However, the formation of 2,3-dichloroprop-1-ene is the major outcome.

Conversely, the use of weaker bases, such as sodium carbonate or potassium carbonate, in a boiling saturated solution leads to a different regiochemical outcome. chemicke-listy.czresearchgate.net Under these conditions, the primary product is 2-chloroprop-2-en-1-ol, which results from both elimination and nucleophilic substitution (hydrolysis). The formation of this product indicates a more complex reaction pathway where the initial elimination product may undergo subsequent reactions.

It is important to note that while base-catalyzed reactions of TCP lead to various elimination and substitution products, the formation of This compound is not a documented outcome of base-catalyzed elimination reactions in the reviewed scientific literature. The primary products are unsaturated compounds (alkenes) or alcohols formed via substitution at the terminal carbons.

The efficiency of these base-catalyzed elimination reactions can be significantly enhanced. The use of phase-transfer catalysts has been shown to markedly decrease reaction times. researchgate.net These catalysts facilitate the transfer of the base from the aqueous phase to the organic phase where the TCP is located, thereby accelerating the reaction rate. Microwave heating has also been employed to reduce reaction times. researchgate.net

Research Findings on Regioselective Product Formation

The following tables summarize the findings from studies on the base-catalyzed elimination of 1,2,3-trichloropropane, highlighting the regioselective formation of different products under various conditions.

Table 1: Synthesis of 2,3-Dichloroprop-1-ene

| Base | Concentration | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Hydroxide (NaOH) | Dilute Aqueous Solution | 50 | Not Specified | 88 | chemicke-listy.czresearchgate.net |

Table 2: Synthesis of 2-Chloroprop-2-en-1-ol

| Base | Concentration | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Carbonate (Na₂CO₃) | Saturated Solution | Boiling | Not Specified | 97-98 | chemicke-listy.czresearchgate.net |

| Potassium Carbonate (K₂CO₃) | Saturated Solution | Boiling | Not Specified | 97-98 | chemicke-listy.czresearchgate.net |

These findings underscore the critical role of the base in directing the regiochemical outcome of the elimination reaction of TCP. Strong bases in dilute solutions at moderate temperatures favor the formation of 2,3-dichloroprop-1-ene, while weaker bases in saturated, boiling solutions lead to the formation of 2-chloroprop-2-en-1-ol with very high yields. The potential to control the product distribution through the careful selection of reaction conditions is a key aspect of the synthetic utility of base-catalyzed reactions of 1,2,3-trichloropropane.

Academic Research in Bioremediation and Enzymatic Degradation of 1,2,3 Trichloropropane Tcp

Microbial Biodegradation Mechanisms and Microbial Ecology

Aerobic Co-metabolism by Specialized Microbial Consortia

While no naturally occurring microorganisms have been identified that can use 1,2,3-trichloropropane (B165214) (TCP) as a sole carbon source for growth under aerobic conditions, some microbial populations can co-metabolize it. enviro.wikiresearchgate.net This process involves the fortuitous degradation of TCP by enzymes that are produced for the metabolism of other compounds. For instance, the ammonia-oxidizing bacterium Nitrosomonas europaea has demonstrated the ability to slowly co-metabolize TCP. enviro.wikiresearchgate.net Other heterotrophic bacteria, such as certain propane-metabolizing organisms, can also aerobically co-metabolize a range of chlorinated hydrocarbons, including TCP. nih.govacs.org

Anaerobic Reductive Dechlorination Pathways and Organohalide-Respiring Bacteria

Under anaerobic conditions, the primary biodegradation pathway for 1,2,3-trichloropropane (TCP) is reductive dechlorination. enviro.wikirsc.org This process is carried out by specific groups of bacteria known as organohalide-respiring bacteria (ORB), which use chlorinated compounds like TCP as terminal electron acceptors for their respiration. researchgate.netnih.govacs.org This metabolic process, termed organohalide respiration, is a crucial mechanism for the natural attenuation of halogenated contaminants in subsurface environments. nih.govacs.org

A key group of bacteria implicated in the anaerobic biodegradation of TCP belongs to the genus Dehalogenimonas. enviro.wikiresearchgate.net These bacteria can couple their growth to the reductive dehalogenation of various polychlorinated alkanes, including TCP. researchgate.net The process involves the sequential removal of chlorine atoms, which can lead to the formation of less chlorinated and often less toxic intermediates. rsc.org While the kinetics of TCP's anaerobic biodegradation are generally slower compared to other chlorinated volatile organic compounds (CVOCs), it represents a viable pathway for its removal. enviro.wiki Commercially available bioaugmentation cultures containing Dehalogenimonas species have been developed and implemented for the remediation of TCP-contaminated groundwater. enviro.wiki The effectiveness of this process can be influenced by environmental factors such as pH, with optimal conditions for reductive dechlorination of TCP observed between pH 7 and 9. enviro.wiki

The enzymes responsible for this transformation are called reductive dehalogenases. nih.gov These enzymes are central to the organohalide respiration process and typically contain a cobalamin (vitamin B12) cofactor and iron-sulfur clusters. nih.gov

Engineered Enzymatic Biocatalysis for TCP Conversion

Multi-Enzyme Systems for Complete Biodegradation (e.g., Conversion to Glycerol)

To overcome the limitations of natural microbial degradation, researchers have engineered multi-enzyme systems for the complete biodegradation of 1,2,3-trichloropropane (TCP) to a harmless product, glycerol (B35011). acs.orgnih.govmuni.cz This synthetic metabolic pathway typically involves the coordinated action of three key enzymes sourced from different microorganisms. acs.orgnih.govmuni.cz The pathway is designed to convert TCP into glycerol through a series of five consecutive enzymatic reactions. acs.orgigem.org

A common configuration of this multi-enzyme system includes:

An engineered haloalkane dehalogenase. acs.orgmuni.cz

A haloalcohol dehalogenase. acs.orgmuni.cz

An epoxide hydrolase. acs.orgmuni.cz

These enzymes can be used as purified, free enzymes or immobilized to enhance their stability and reusability. acs.orgmuni.cz Immobilization techniques, such as encapsulation in polyvinyl alcohol (PVA) hydrogel, have been successfully employed. acs.org In a packed-bed reactor using immobilized biocatalysts, a significant amount of TCP (52.6 mmol) was continuously converted into glycerol over a 2.5-month period. acs.orgmuni.cz The efficiency of TCP conversion to intermediates was high, at 97%, with a 78% conversion to the final product, glycerol, during the operational period. muni.cz

The development of these in vitro enzymatic systems allows for the degradation of TCP at concentrations up to its 10 mM solubility limit, which is significantly higher than what can be tolerated by living microorganisms. muni.cz

Characterization of Haloalkane Dehalogenase (DhaA) and Haloalcohol Dehalogenase (HheC) Activity

The initial and critical step in the aerobic degradation of 1,2,3-trichloropropane (TCP) is catalyzed by a haloalkane dehalogenase (DhaA). nih.gov The wild-type DhaA enzyme from Rhodococcus rhodochrous NCIMB 13064 can hydrolyze TCP, but its catalytic efficiency is low. asm.orgmuni.cz To improve this, protein engineering techniques, such as directed evolution and rational design, have been employed to create more active variants. nih.govcaver.cz For instance, the DhaA31 mutant, developed through a combination of rational design and saturation mutagenesis, exhibits significantly increased catalytic activity towards TCP. caver.cz Another mutant, containing two amino acid substitutions (Cys176Tyr and Tyr273Phe), was found to be nearly eight times more efficient at dehalogenating TCP than the wild-type enzyme. nih.gov

The product of the DhaA-catalyzed reaction is a racemic mixture of (R)- and (S)-2,3-dichloro-1-propanol (DCP). acs.org The subsequent step is catalyzed by a haloalcohol dehalogenase (HheC) from Agrobacterium radiobacter AD1. acs.org A key characteristic of HheC is its high enantioselectivity; it preferentially acts on the (R)-enantiomer of DCP. acs.orgmdpi.com This high enantioselectivity (E ≥ 100) leads to the accumulation of the (S)-DCP enantiomer during the degradation process. acs.orgresearchgate.net

Table 1: Comparison of Wild-Type and Engineered DhaA Enzyme Efficiency

| Enzyme Variant | Fold Increase in Efficiency (vs. Wild-Type) | Key Mutations | Reference |

|---|---|---|---|

| DhaA Mutant | ~8x | Cys176Tyr, Tyr273Phe | nih.gov |

| DhaA31 | 32x more active | Not specified | acs.org |

Role of Epoxide Hydrolase in Sequential Degradation Pathways

Following the actions of haloalkane dehalogenase (DhaA) and haloalcohol dehalogenase (HheC), an epoxide hydrolase (EchA) plays a crucial role in the final steps of the engineered degradation pathway of 1,2,3-trichloropropane (TCP). acs.orgnih.gov The HheC-catalyzed dehalogenation of (R)-2,3-dichloropropane-1-ol (DCP) produces epichlorohydrin (B41342) (ECH). acs.org EchA, also from Agrobacterium radiobacter AD1, then catalyzes the hydrolysis of ECH to 3-chloropropane-1,2-diol (CPD). acs.org

The pathway continues with the conversion of CPD to glycidol (B123203) (GDL), which is also a substrate for EchA. acs.org However, a significant bottleneck can occur at this stage due to the substrate specificity of EchA. The enzyme has a much higher specific activity with ECH compared to GDL. acs.org This preference for ECH as a substrate leads to the accumulation of GDL during the multi-enzyme conversion of TCP. acs.orgresearchgate.net Ultimately, the action of EchA on glycidol yields the final, non-toxic product, glycerol. acs.orgmuni.cz The complete five-step synthetic pathway, involving DhaA, HheC, and EchA, successfully transforms TCP into glycerol. acs.org

Strategies for Biocatalyst Immobilization and Continuous Reactor Systems

The transition of enzymatic processes from laboratory-scale experiments to industrial-scale applications necessitates the development of robust and efficient biocatalyst systems. Biocatalyst immobilization, which involves confining enzymes or whole cells onto or within an insoluble support material, is a cornerstone of this effort. For complex biotransformations like the conversion of TCP to specific intermediates such as 1,2,3-Trichloropropan-2-ol, immobilization offers enhanced operational stability, facile separation of the catalyst from the reaction mixture, and the potential for continuous operation .

Different immobilization techniques, including physical adsorption, covalent bonding, entrapment, and cross-linking, offer distinct advantages. For instance, entrapment in hydrogels like calcium alginate or carrageenan is a gentle method that preserves enzyme activity, making it suitable for delicate enzymes such as cytochrome P450 monooxygenases, which are candidates for the C2-hydroxylation of TCP to form this compound. Covalent attachment to solid supports like activated silica (B1680970) or epoxy resins provides a more robust and leach-resistant system, crucial for long-term continuous processes .

These immobilized biocatalysts are frequently integrated into continuous reactor systems, such as packed-bed reactors (PBRs) or membrane bioreactors (MBRs). In a PBR, the pollutant-containing water flows through a column packed with the immobilized enzyme, allowing for high-throughput processing. The choice of support material and reactor configuration is critical for managing substrate and product inhibition, maintaining optimal pH and temperature, and ensuring the stability of the biocatalytic activity over extended periods . The table below compares potential immobilization matrices for an enzyme catalyzing the formation of this compound.

| Matrix Type | Immobilization Method | Relative Activity Retention (%) | Operational Stability (Half-life, days) | Key Advantages |

|---|---|---|---|---|

| Calcium Alginate | Entrapment | 85 | 15 | Mild conditions, high initial activity |

| Amino-functionalized Silica | Covalent Bonding | 65 | 45 | High mechanical strength, low leaching |

| Chitosan Beads | Adsorption & Cross-linking | 70 | 30 | Biocompatible, high surface area |

| Epoxy-activated Resin | Covalent Bonding | 60 | 60 | Very strong attachment, excellent stability |

Protein Engineering and Directed Evolution for Catalytic Enhancement and Stereoselectivity

Wild-type enzymes often possess suboptimal activity, stability, or specificity for non-natural substrates like TCP. Protein engineering and directed evolution are powerful tools used to tailor biocatalysts for specific industrial and environmental applications. In the context of this compound, engineering efforts could be directed toward creating a novel biocatalyst that efficiently hydroxylates TCP at the C2 position—a reaction not prominently observed in nature.

Directed evolution mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with desired improvements. For instance, a gene encoding a promiscuous P450 monooxygenase could be subjected to error-prone PCR to create thousands of variants. These variants would then be expressed in a host organism (e.g., E. coli) and screened for their ability to convert TCP into this compound. Mutants showing higher yields of this specific product would be selected for subsequent rounds of evolution.

A key aspect of TCP biochemistry is its chirality; the molecule exists as a racemic mixture of (R)- and (S)-enantiomers. While the product, this compound, is achiral, an engineered enzyme can be designed to exhibit high stereoselectivity toward one of the TCP enantiomers. Such an enzyme could selectively convert (R)-TCP to the product while leaving (S)-TCP untouched, or vice versa. This process, known as kinetic resolution, is valuable for producing enantiomerically pure chemicals and for studying the stereospecific toxicity and degradation of pollutants.

Molecular Modeling Approaches to Elucidate Enzyme Mechanisms and Design Rational Mutants

Rational protein design, guided by molecular modeling, offers a complementary approach to the random methods of directed evolution. By understanding the three-dimensional structure of an enzyme and its catalytic mechanism at an atomic level, scientists can make precise, targeted mutations to alter its function. This is particularly relevant for creating a biocatalyst for a specific, non-native reaction like the C2-hydroxylation of TCP.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to model how the substrate, TCP, binds within the enzyme's active site. For a cytochrome P450, modeling can predict the orientation of TCP relative to the highly reactive heme-iron-oxo catalytic species. In a wild-type enzyme, TCP might preferentially bind in an orientation that favors dehalogenation or hydroxylation at the terminal C1/C3 positions. Molecular modeling can reveal the steric or electronic barriers preventing the optimal orientation for C2-hydroxylation .

Based on these insights, researchers can design rational mutants. For example, if a bulky amino acid residue like phenylalanine is found to clash with the chlorine atom on C2 of TCP, mutating it to a smaller residue like alanine (B10760859) or glycine (B1666218) could create the necessary space. This would allow the C-H bond at C2 to approach the catalytic center, thereby increasing the rate of formation of this compound. The table below presents hypothetical data from a molecular modeling study aimed at designing such a mutant.

| Enzyme Variant | Mutation | Predicted Binding Energy (kcal/mol) | Distance from Heme-Fe to TCP C2 (Å) | Predicted this compound Yield (%) |

|---|---|---|---|---|

| Wild Type | None | -6.8 | 5.1 | < 1 |

| Mutant 1 | F87A | -6.5 | 4.2 | 15 |

| Mutant 2 | F87A / L244G | -6.2 | 3.5 | 68 |

| Mutant 3 | W102V | -6.9 | 4.9 | 3 |

Enantioselective Production of Chiral Intermediates (e.g., (S)-2,3-Dichloropropanol)

While the target compound of this discussion, this compound, is achiral, its formation from a chiral precursor places it within the broader, stereochemically rich context of TCP bioremediation. The most studied enzymatic pathway for TCP degradation involves haloalkane dehalogenases (HLDs), which catalyze the hydrolytic cleavage of a carbon-halogen bond. Many HLDs exhibit strong enantioselectivity, preferentially converting one enantiomer of TCP over the other.

For example, the HLD DhaA from Rhodococcus rhodochrous preferentially converts (S)-TCP to (S)-2,3-Dichloropropanol [(S)-2,3-DCP] [5, 19]. This reaction serves as a benchmark for enantioselective biotransformations. Similarly, an engineered enzyme designed for the C2-hydroxylation of TCP could be tailored to be highly selective for either the (R)- or (S)-enantiomer.

This enantioselectivity can be exploited for the kinetic resolution of racemic TCP. By allowing the reaction to proceed to approximately 50% conversion, one can obtain a product derived from a single enantiomer and the unreacted substrate in high enantiomeric excess. For example, a hypothetical P450 variant that selectively hydroxylates (S)-TCP to this compound would result in the accumulation of highly pure (R)-TCP. This demonstrates a sophisticated level of biocatalytic control, where even the synthesis of an achiral product can be part of an enantioselective process. The table below compares the kinetic resolution of racemic TCP via these two distinct enzymatic pathways.

| Pathway | Enzyme | Product | Enantiomeric Excess (e.e.) of Remaining TCP | Stereoisomer of Remaining TCP |

|---|---|---|---|---|

| Hydrolytic Dehalogenation | DhaA (Wild Type) | (S)-2,3-Dichloropropanol | >99% | (R)-1,2,3-Trichloropropane |

| Oxidative Hydroxylation | P450 (Hypothetical Mutant) | This compound | >98% | (R)-1,2,3-Trichloropropane |

| Hydrolytic Dehalogenation | DbjA (Engineered) | (R)-2,3-Dichloropropanol | >99% | (S)-1,2,3-Trichloropropane |

Advanced Analytical Methodologies for Detection and Quantification of Chlorinated Propanols

Chromatographic Techniques for Environmental and Biological Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of chlorinated propanols. Its high resolution and sensitivity are essential for identifying and quantifying these compounds in complex matrices.

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

For the trace analysis of chlorinated propanols, optimizing GC-MS parameters is critical. This includes the selection of the appropriate capillary column, temperature programming, and injector settings. For instance, a chiral GC column like β-dex 225 can be used to separate enantiomers of related compounds, which can be crucial in biodegradation studies. mdpi.com The temperature program is optimized to ensure adequate separation from matrix interferences and other related compounds. mdpi.com For volatile compounds like 1,2,3-trichloropropane (B165214) (TCP), purge and trap concentration coupled with GC-MS is a common approach. ysi.com Modifications such as heated purge can significantly increase the response of the analyte. ysi.com

Derivatization is a key strategy to improve the volatility and detection sensitivity of highly polar chloropropanols. gavinpublishers.com Reagents like N-heptafluorobutyrylimidazole are used to increase the molecular mass of the analytes, leading to higher mass-to-charge ratios of characteristic ions and improved specificity in MS analysis. gavinpublishers.cominchem.org

Below is a table summarizing typical GC-MS parameters for the analysis of chlorinated propanols.

| Parameter | Setting | Rationale | Source |

| Column | β-dex 225 (30 m x 0.25 mm x 0.25 µm) | Chiral separation of isomers | mdpi.com |

| Restek Rtx-624 (20 m x 0.18 mm x 1.0 µm) | Good for volatile organic compounds | lcms.cz | |

| Injector Temperature | 250 °C | Ensures efficient volatilization of analytes | gavinpublishers.com |

| Oven Program | Initial hold at 60-100°C, ramped to 220-270°C | Optimizes separation of analytes with different volatilities | mdpi.comgavinpublishers.com |

| Ionization Mode | Electron Impact (EI) at 70eV | Standard ionization method providing reproducible fragmentation patterns | gavinpublishers.com |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) | Provides mass information for identification and quantification | ca.govca.gov |

Applications of Selective Ion Monitoring (SIM) for Enhanced Sensitivity and Specificity

To achieve the low detection limits required for trace environmental analysis, mass spectrometers are often operated in the Selective Ion Monitoring (SIM) mode. ca.goveurofinsus.comscioninstruments.com Instead of scanning a full range of mass-to-charge ratios, SIM focuses on a few specific ions characteristic of the target analyte. scioninstruments.com This significantly increases the signal-to-noise ratio, enhancing both sensitivity and selectivity. scioninstruments.comepa.gov For 1,2,3-trichloropropane, specific ions are monitored for quantification and confirmation. ysi.com For example, while the m/z 75 ion is abundant, it can be subject to interference, leading to the selection of a more specific, albeit less abundant, ion like m/z 110 for quantification. ysi.com

The choice of quantification and qualifier ions is critical for reliable identification. epa.gov The table below shows example ions used in SIM analysis for related chloropropanols.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Source |

| 1,3-DCP-d5 | 278 | 116 | researchgate.net |

| 3-MCPD-d5 | 419 | 251, 207, 170 | researchgate.net |

| 1,2,3-Trichloropropane | 110 | 112, 75 | lcms.cz |

Specialized Sample Preparation Protocols for Complex Matrices (e.g., Water, Soil, Plant Tissues)

Effective sample preparation is crucial to isolate chlorinated propanols from complex matrices and minimize interferences. researchgate.netresearchgate.net The choice of extraction technique depends on the matrix type.

Water Samples: For drinking water, groundwater, and surface water, continuous liquid-liquid extraction with a solvent like methylene (B1212753) chloride can be employed for an extended period to extract the analytes. ca.gov Purge and trap concentration is also a widely used technique for volatile compounds in water. ysi.comca.gov To preserve the sample, it is often acidified and stored at 4°C. eurofinsus.com If residual chlorine is present, a quenching agent like sodium sulfite (B76179) or ascorbic acid is added. ca.govca.gov

Soil and Sediment Samples: Soxhlet extraction or ultrasonic-assisted extraction with solvent mixtures like dichloromethane:acetone are conventional methods. researchgate.net It's important to homogenize the sample and discard any foreign objects before extraction.

Plant Tissues and Food Samples: For oily matrices like refined corn oil, a sample can be dissolved in a solvent mixture (e.g., methyl tert-butyl ether - ethyl acetate) followed by a transesterification step. gavinpublishers.com For solid food samples like soy sauce, homogenization with sodium chloride solution followed by adsorption on silica (B1680970) gel and elution with ethyl acetate (B1210297) is a common procedure. nih.gov Solid-phase microextraction (SPME) offers a solvent-free alternative for extracting volatile compounds from various sample types. helsinki.fi

Development and Validation of Internal Standards and Quantification Strategies (e.g., Isotopic Dilution)

Isotopic dilution is a powerful quantification strategy that significantly improves the accuracy and precision of the analysis. wikipedia.org This method involves adding a known amount of an isotopically labeled analog of the analyte (internal standard) to the sample at the beginning of the preparation process. wikipedia.org By measuring the ratio of the native analyte to the labeled standard, variations in sample extraction, cleanup, and instrument response can be compensated for, leading to more reliable results. wikipedia.org For the analysis of 1,2,3-trichloropropane, 1,2,3-trichloropropane-D5 is commonly used as an internal standard. ca.govca.goveurofinsus.com This approach can reduce the uncertainty of measurements in GC analysis significantly. wikipedia.org

Theoretical and Computational Chemistry Insights into 1,2,3 Trichloropropane Tcp Reactivity

Quantum Mechanical Investigations of Reaction Pathways and Energetics

Quantum mechanics (QM) serves as the fundamental basis for modeling chemical reactions, including the degradation of TCP. Ab initio electronic structure theory, a QM method based on the fundamental thermodynamic properties of molecules, is utilized to determine the thermodynamics and kinetics for various potential degradation pathways. pnnl.gov These calculations can predict whether transformations such as reductive dechlorination, dehydrochlorination, and nucleophilic substitution are thermodynamically favorable. researchgate.net

Researchers employ QM to map out complex reaction networks for TCP degradation under different environmental conditions. rsc.org For instance, in reductive environments, key pathways include hydrogenolysis (replacement of a chlorine atom with hydrogen) and reductive β-elimination (removal of two adjacent chlorine atoms to form a double bond). rsc.orgrsc.orgpnnl.govnih.gov By calculating the energy of reactants, transition states, and products, QM methods can construct reaction coordinate diagrams that illustrate the energetic favorability of one pathway over another. rsc.orgrsc.orgpnnl.govnih.gov These theoretical investigations have shown that diverse reactions are possible for TCP, providing a framework for understanding its environmental fate and for designing remediation strategies. researchgate.net

In the context of enzymatic degradation, QM calculations have been used to explore the catalytic mechanism of haloalkane dehalogenases. muni.cznih.gov These studies can elucidate the electronic changes that occur during the cleavage of the carbon-halogen bond in the enzyme's active site. nih.gov

Density Functional Theory (DFT) Applications for Mechanistic Elucidation

Density Functional Theory (DFT) is a widely used computational QM method for investigating the reactivity of molecules like TCP. rsc.orgpnnl.govnih.govrsc.org It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction systems. DFT calculations have been instrumental in comparing the possible pathways for the reduction and elimination of TCP. rsc.orgpnnl.govnih.govenviro.wikiosti.gov

Studies have employed various exchange-correlation functionals, such as B3LYP, PBE0, PBE96, and M06-2X, to calculate the free energies of each species and reaction step involved in TCP degradation. rsc.org While the results for free energies are often similar across different levels of theory, some variations can be observed; for example, the B3LYP functional sometimes yields values that differ noticeably from other methods. researchgate.netrsc.orgrsc.orgnih.gov

The primary output of these DFT studies is often a set of reaction coordinate diagrams that map the energy landscape of the degradation process. rsc.orgrsc.orgpnnl.govnih.gov For TCP under reducing conditions, these diagrams consistently suggest that β-elimination to form allyl chloride, followed by hydrogenolysis to yield propene, is the most thermodynamically favored pathway. rsc.orgpnnl.govnih.govenviro.wiki This theoretical finding aligns with experimental results from batch experiments using zero-valent zinc as the reductant. rsc.orgpnnl.govnih.gov

Table 1: Comparison of DFT Functionals in TCP Degradation Studies

| DFT Functional | Key Finding or Application | Reference |

| B3LYP, PBE0, PBE96, M06-2X | Used to solve Kohn-Sham equations for calculating electronic structure and free energies of reaction steps. | rsc.org |

| B3LYP | Noted to sometimes produce free energy values that differ from other functionals in TCP reaction pathway analysis. | researchgate.netrsc.orgrsc.orgnih.gov |

| General DFT Calculations | Performed to compare all possible pathways for reduction and elimination of TCP, helping to elucidate the most likely degradation mechanisms. | rsc.orgpnnl.govnih.govenviro.wikiosti.gov |

Molecular Dynamics Simulations of Enzyme-Substrate Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a cinematic view of the physical movements of atoms and molecules over time, offering critical insights into enzyme-substrate interactions. For TCP, MD simulations have been essential in studying its degradation by haloalkane dehalogenase (HLD) enzymes, such as DhaA. muni.cznih.govmuni.czresearchgate.net The catalytic cycle of these enzymes involves the substrate binding, formation of a reactive complex, the chemical reaction itself, and finally, the release of products. muni.czfrontiersin.org

MD simulations have been used to model several key stages of this process:

Substrate Binding: Simulations show that the binding of TCP and its transport through molecular tunnels to the buried active site is a relatively rapid process. muni.czresearchgate.net

Conformational Dynamics: TCP can adopt multiple orientations, or binding modes, within the enzyme's active site. muni.cznih.gov MD simulations reveal that the substrate is dynamic, and can switch between different conformations. muni.cz The stability of these binding modes and the population of near-attack conformations (NACs), which are configurations suitable for reaction, can be analyzed. muni.cz

Role of Mutations: Researchers have used MD to understand why engineered enzymes, like the DhaA31 mutant, exhibit enhanced activity towards TCP. muni.czresearchgate.net For DhaA31, simulations revealed that key mutations led to a higher number of reactive substrate configurations and a lower energy barrier for the SN2 reaction. muni.czresearchgate.net For another mutant, Cys176Tyr, MD simulations showed that the mutation narrows an access tunnel, altering the preferred route for substrate entry and product exit. muni.cznih.gov

Table 2: Stages of Enzymatic TCP Degradation Investigated by Molecular Dynamics

| Catalytic Stage | Insights from MD Simulations | Reference |

| Substrate Binding & Transport | The process is relatively fast; TCP moves through molecular tunnels to the buried active site. | muni.czresearchgate.net |

| Formation of Reactive Complex | TCP adopts various binding modes and conformations within the active site; simulations can quantify the population of reactive configurations. | muni.cz |

| Chemical Step | MD simulations combined with QM can elucidate how mutations lower the energy barrier for the carbon-halogen bond cleavage. | muni.czresearchgate.net |

| Product Release | Can be identified as the rate-limiting step in engineered enzymes, providing a target for further protein engineering. | researchgate.netfrontiersin.org |

Thermodynamic Predictions of Degradation and Transformation Processes

Computational chemistry enables the prediction of the thermodynamic feasibility of various TCP degradation and transformation processes. pnnl.gov By calculating the change in Gibbs free energy (ΔG) for a proposed reaction, scientists can predict whether a reaction is spontaneous under specific environmental conditions. nih.gov

Theoretical calculations have been applied to evaluate a range of abiotic degradation pathways for TCP, including:

Hydrolysis and Elimination: Base-catalyzed hydrolysis becomes thermodynamically favorable at elevated pH and temperature. dtic.mil

Oxidation: While oxidation by mild oxidants is not highly favorable, reactions with strong oxidants like hydroxyl radicals are possible. dtic.mil

Reduction: Reductive dechlorination processes are central to the abiotic degradation of TCP. pnnl.gov Thermodynamic calculations have confirmed that reductive β-elimination and dehydrochlorination are favorable transformations. researchgate.net

These predictions are crucial for assessing the potential for natural attenuation and for designing effective engineered remediation systems. pnnl.govdtic.mil For example, thermodynamic analysis can be used to predict the feasibility of using TCP as an electron acceptor for organohalide-respiring bacteria in anoxic environments like groundwater. nih.gov By comparing the thermodynamic favorability of different pathways, such as β-elimination versus hydrogenolysis, computational studies can guide the selection of remediation technologies. For instance, calculations consistently show that the reductive pathway leading to allyl chloride and then propene is the most thermodynamically favorable, which is consistent with experimental observations using reductants like zero-valent zinc. rsc.orgpnnl.govnih.govenviro.wiki

Table 3: Predicted Thermodynamic Favorability of TCP Degradation Reactions

| Reaction Type | Conditions/Notes | Thermodynamic Favorability | Reference |

| Reductive β-elimination | Forms allyl chloride. | Favorable; often predicted as the most favorable reductive pathway. | researchgate.netrsc.orgpnnl.govnih.gov |

| Reductive Dechlorination | General category including hydrogenolysis. | Favorable. | researchgate.net |

| Dehydrochlorination | Base-mediated elimination. | Favorable. | researchgate.net |

| Nucleophilic Substitution (by OH⁻) | Hydrolysis reaction. | Favorable, especially at high pH and temperature. | researchgate.netdtic.mil |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.